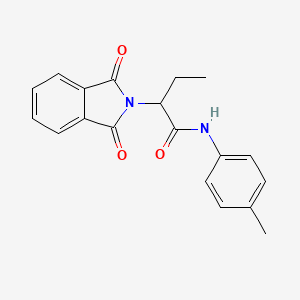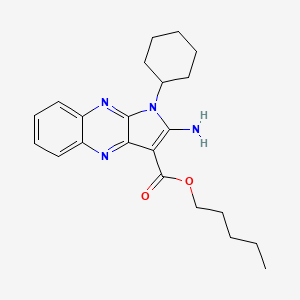
4-Methyl-4-phenyl-cyclohexa-2,5-dienone
Vue d'ensemble
Description
4-Methyl-4-phenyl-cyclohexa-2,5-dienone: is an organic compound with the molecular formula C13H12O It is a cyclohexadienone derivative characterized by a phenyl group and a methyl group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone can be synthesized through several methods. One common approach involves the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using biocatalysts such as ene-reductases. This method allows for the efficient production of chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The use of biocatalysts and metal-catalyzed processes can be optimized for industrial applications to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dienone to cyclohexenone or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of cyclohexenone or cyclohexanol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-4-phenyl-cyclohexa-2,5-dienone has several applications in scientific research:
Chemistry: Used as a model substrate for studying desymmetrization reactions and the synthesis of chiral compounds.
Medicine: Research into the compound’s potential pharmacological properties and its use as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-phenyl-cyclohexa-2,5-dienone involves its interaction with various molecular targets and pathways. For example, in biocatalytic desymmetrization reactions, the compound undergoes hydrogenation catalyzed by ene-reductases, leading to the formation of chiral products with high enantioselectivity . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
- 4-Methyl-4-trichloromethyl-cyclohexa-2,5-dienone
- 4,4-Diphenyl-cyclohexa-2,5-dienone
- 4-(2-Methoxy-4-methyl-phenyl)-4-methyl-cyclohexa-2,5-dienone
- 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone
Comparison: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of enantioselective synthesis and the formation of chiral products .
Propriétés
IUPAC Name |
4-methyl-4-phenylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVYQWOHUGLXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270363 | |
| Record name | 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28937-18-0 | |
| Record name | 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28937-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-4-PHENYL-CYCLOHEXA-2,5-DIENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968056.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968058.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)

![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968087.png)



![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)
![2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B11968121.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)
